molecular formula C21H23N3O2 B8535767 ethyl 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoate

ethyl 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoate

Cat. No.: B8535767
M. Wt: 349.4 g/mol
InChI Key: PMDHYZPBSAAFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phthalazine ring, an isopropylamino group, and a benzoate ester. Its molecular formula is C19H21N3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phthalazine Ring: The phthalazine ring is synthesized through a cyclization reaction involving phthalic anhydride and hydrazine.

    Introduction of the Isopropylamino Group: The isopropylamino group is introduced via a nucleophilic substitution reaction using isopropylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

ethyl 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(Isopropylamino)phthalazin-6-yl)-4-methylbenzoic acid
  • N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide
  • 4-(4-Substituted)-1-(3-Substituted-5,6-Dihydro-[1,2,4]Triazolo[3,4-a]Phthalazin-6-ylamino)Azetidin-2-one Derivatives

Uniqueness

ethyl 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

ethyl 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoate

InChI

InChI=1S/C21H23N3O2/c1-5-26-21(25)16-7-6-14(4)19(11-16)15-8-9-18-17(10-15)12-22-24-20(18)23-13(2)3/h6-13H,5H2,1-4H3,(H,23,24)

InChI Key

PMDHYZPBSAAFJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)C2=CC3=CN=NC(=C3C=C2)NC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 3-(1-chlorophthalazin-6-yl)-4-methylbenzoate (1.4 g) in acetonitrile (10 mL) was treated with isopropylamine (8 mL, 89 mmol). The mixture was stirred at 140° C. (sealed tube) for 15 h. The mixture was dissolved in 100 mL dichloromethane and was washed with water (20 mL), brine (20 mL), then dried over anhydrous Na2SO4, concentrated in vacuo, and purified by column chromatography eluting with 50% ethyl acetate/DCM to give ethyl 3-(1-(isopropylamino)phthalazin-6-yl)-4-methylbenzoate as a white solid.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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